
PKC beta pseudosubstrate
説明
The PKC beta pseudosubstrate is an autoinhibitory sequence within the regulatory domain of the conventional PKC beta isoform (part of the cPKC subfamily). This pseudosubstrate region mimics the substrate-binding site of the catalytic domain, maintaining the enzyme in an inactive state under basal conditions. Activation of PKC beta requires binding of diacylglycerol (DAG) and calcium, which disrupts the pseudosubstrate-catalytic domain interaction, enabling substrate phosphorylation . The pseudosubstrate sequence of PKC beta (and other cPKCs like alpha and gamma) is arginine-rich, contributing to its affinity for acidic phospholipids and substrates. Notably, peptides mimicking this region (e.g., PKC inhibitor 20–28) have been used to selectively inhibit PKC beta activity .
準備方法
Synthetic Routes and Reaction Conditions
PKC beta pseudosubstrate is synthesized through a series of peptide synthesis steps. The compound is typically produced using solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
PKC beta pseudosubstrate primarily undergoes peptide bond formation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), deprotecting agents (e.g., TFA), and cleavage reagents.
Conditions: The reactions are carried out under anhydrous conditions to prevent hydrolysis. The temperature is usually maintained at room temperature, and the pH is controlled to optimize coupling efficiency.
Major Products
The major product of the synthesis is the this compound peptide, which is characterized by its specific amino acid sequence and molecular weight.
科学的研究の応用
Study of Insulin Secretion in Beta-Cells
PKC beta pseudosubstrate has been utilized to investigate the role of protein kinases in insulin-secreting beta-cells. Myristoylated pseudosubstrate peptides have shown promise as selective inhibitors, allowing researchers to elucidate the specific pathways involved in insulin secretion. In studies, these peptides inhibited PKC activity, thereby affecting insulin release mechanisms in intact beta-cells .
Alzheimer's Disease Research
Research has indicated that amyloid-beta peptides can inhibit PKC activation through direct interactions. The interaction between amyloid-beta and PKC may play a significant role in the pathogenesis of Alzheimer's disease. Studies have demonstrated that amyloid-beta peptides can reduce activated forms of PKC alpha and epsilon, suggesting a potential therapeutic target for modulating PKC activity in neurodegenerative diseases .
Melanocyte Function and Skin Pigmentation
In dermatological research, this compound has been applied to study pigmentation processes in human melanocytes. Inhibitors of PKC activity were shown to block tanning responses and reduce basal pigmentation when applied topically. This application highlights the potential for developing treatments for hyperpigmentation disorders by targeting PKC pathways .
Type 2 Diabetes Management
Recent studies have explored the use of selective inhibitors of PKC alpha and beta in models of obesity-driven type 2 diabetes. Inhibition of these kinases resulted in reduced hyperphagia and improved renal function in animal models. This suggests that targeting PKC pathways could be a viable strategy for managing metabolic disorders and their complications .
Cancer Research
This compound has been implicated in cancer biology, particularly regarding its role in tumor cell signaling pathways. By inhibiting PKC activity, researchers can investigate how these pathways contribute to cancer progression and metastasis. This approach may lead to novel therapeutic strategies targeting PKC isoforms in various cancers .
Data Table: Summary of Applications
Case Study 1: Insulin Secretion Dynamics
A study involving myristoylated pseudosubstrate peptides demonstrated that these inhibitors specifically blocked PKC activity, leading to altered insulin secretion dynamics in pancreatic beta-cells. This highlights the importance of targeted inhibition for understanding cellular signaling mechanisms.
Case Study 2: Amyloid-Beta Interaction with PKC
In vitro experiments showed that amyloid-beta peptides directly inhibited PKC phosphorylation, providing insights into how these interactions may contribute to Alzheimer’s pathology.
Case Study 3: Dermatological Applications
Clinical trials using topical inhibitors demonstrated significant reductions in skin pigmentation among participants treated with compounds targeting PKC pathways, suggesting potential therapeutic applications for skin disorders.
作用機序
PKC beta pseudosubstrate exerts its effects by competitively inhibiting the activity of PKCβ. It mimics the natural substrate of PKCβ, binding to the enzyme’s active site and preventing the phosphorylation of target proteins. This inhibition disrupts the downstream signaling pathways mediated by PKCβ, leading to altered cellular responses. The molecular targets of this compound include various proteins involved in cell cycle regulation, apoptosis, and gene expression.
類似化合物との比較
Sequence Homology and Substrate Specificity
PKC isoforms exhibit conserved pseudosubstrate sequences, but key differences dictate isoform-specific functions:
- Conventional PKCs (cPKCs: alpha, betaI, betaII, gamma) : The pseudosubstrate regions of these isoforms share >80% sequence similarity. For example, PKC betaI and PKC alpha pseudosubstrate peptides display similar kinetic parameters (Km and Vmax) when tested as substrates for PKC betaI, suggesting overlapping substrate recognition .
- Atypical PKCs (aPKCs: zeta, iota/lambda) : These lack calcium-binding domains and have distinct pseudosubstrate sequences. PKC zeta’s pseudosubstrate (SIYRRGARRWRKL) shows <53% homology to PKC beta, correlating with its insensitivity to DAG and calcium .
- Novel PKCs (nPKCs: delta, epsilon, theta): Their pseudosubstrate regions are intermediate in homology (~60% similarity to cPKCs) and lack calcium dependency but retain DAG sensitivity .
Table 1: Pseudosubstrate Sequence Comparison Across PKC Isoforms
Isoform | Pseudosubstrate Sequence (Key Motif) | Homology to PKC Beta | Activators |
---|---|---|---|
PKC beta | R-F-A-R-K-G-A-L-R-Q-K-N-V-H | 100% (Self) | Ca²⁺, DAG, PS |
PKC alpha | R-F-A-R-K-G-A-L-R-Q-K-N-V | 95% | Ca²⁺, DAG, PS |
PKC zeta | S-I-Y-R-R-G-A-R-R-W-R-K-L | <53% | PIP3, Ceramide |
PKC delta | R-K-G-A-L-R-Q-K-N-V | ~60% | DAG, PS |
Inhibitor Cross-Reactivity and Mechanisms
Pseudosubstrate-derived inhibitors exhibit varied specificity:
- ZIP (PKC zeta pseudosubstrate inhibitor): Binds aPKCs (zeta, iota) with high affinity but also interacts weakly with cPKCs (e.g., PKC gamma: 1.2% binding efficiency) due to partial sequence overlap. ZIP’s efficacy depends on the absence of competing endogenous pseudosubstrate domains, making PKM zeta (lacking a pseudosubstrate) more vulnerable than full-length PKC beta .
- sc-3088: Targets the pseudosubstrate of cPKCs (alpha, betaI, betaII, gamma) and shows cross-reactivity with novel PKCs (delta, epsilon) due to conserved arginine residues .
Table 2: Inhibitor Selectivity Profiles
Functional and Pathological Implications
- Cancer: PKC beta pseudosubstrate inhibitors reduce proliferation in aggressive prostate cancer cells (PC3U, PC3), while PKC zeta pseudosubstrate inhibitors suppress invasion in renal cell carcinoma . In contrast, PKC zeta overexpression in leukemia correlates with chemosensitivity, highlighting isoform-specific roles .
- Neuronal Signaling : PKC beta’s pseudosubstrate domain stabilizes interactions with scaffolding proteins like AKAP79, whereas ZIP disrupts these interactions more effectively in aPKCs due to weaker pseudosubstrate binding .
- Metabolic Regulation : Unlike aPKCs, PKC beta activation is tightly linked to lipid second messengers (DAG, phosphatidylserine), making it a key player in nutrient-stimulated insulin secretion .
Structural and Kinetic Differences
- Autoinhibition Strength : PKC beta’s pseudosubstrate binds its catalytic domain with higher affinity (Km ~0.5 μM) compared to PKC zeta (Km ~2.1 μM), as shown in FRET-based assays .
- Activator Dependencies: PKC beta requires calcium for activation, while aPKCs (zeta, iota) are calcium-independent but require phosphatidylinositol trisphosphate (PIP3) .
生物活性
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. Among the different isoforms, PKC beta (PKCβ) is particularly significant due to its involvement in various signaling pathways, especially in cancer and inflammatory responses. The PKC beta pseudosubstrate is a specific inhibitor that mimics the natural autoinhibitory domain of PKCβ, providing insights into its biological activity and potential therapeutic applications.
Overview of this compound
The this compound is a selective, cell-permeable peptide inhibitor derived from the regulatory domain of PKCβ. It consists of amino acids 19-31 of the PKCβ pseudosubstrate domain linked to a cell-penetrating Antennapedia domain. This design allows for efficient cellular uptake and subsequent release of the inhibitory peptide within the cytoplasm due to disulfide bond reduction .
The pseudosubstrate domain inhibits PKC activity by occupying the substrate-binding site within the catalytic region of PKC. This inhibition is critical for regulating kinase activity, as it prevents inappropriate activation of PKC in response to stimuli such as growth factors or inflammatory signals . The interaction between the pseudosubstrate and the catalytic domain is essential for maintaining cellular homeostasis.
1. Cancer Inhibition
PKCβ has been implicated in tumorigenesis, particularly in colorectal cancer. Studies have shown that overexpression of PKCβ can suppress tumor formation by downregulating AKT phosphorylation and promoting apoptosis in cancer cells . The use of the this compound has demonstrated a significant reduction in cell proliferation and invasion in various cancer models.
Study | Findings |
---|---|
Oncotarget (2015) | Overexpression of PKC Beta II reduces tumor formation in colorectal cancer models by inhibiting AKT phosphorylation. |
PMC8621927 (2021) | Enzastaurin, an ATP-competitive inhibitor of PKCβ, induces antiproliferative effects through AKT pathway inhibition. |
2. Inflammatory Response Modulation
PKCβ is also involved in inflammatory signaling pathways. Inhibition using the pseudosubstrate has been shown to reduce TNF-α production in monocytes and macrophages, suggesting its potential role in managing inflammatory diseases . The inhibition of NF-κB activation by PKCβ pseudosubstrate further supports its anti-inflammatory properties.
Study | Findings |
---|---|
Journal of Immunology (2009) | The pseudosubstrate inhibitor significantly reduced LPS-induced TNF-α production in macrophages. |
Diabetes Journals (2001) | Suppression of inflammatory responses via modulation of GLP-1 signaling pathways by PKCζ pseudosubstrate. |
3. Neuroprotective Effects
Recent research indicates that amyloid-beta peptides can inhibit PKC activation through interactions with its pseudosubstrate domain, which may contribute to neurodegenerative processes like Alzheimer's disease . Understanding this interaction can lead to therapeutic strategies targeting PKCβ to mitigate neurodegeneration.
Case Studies
Case Study 1: Colorectal Cancer
A study involving colorectal cancer cell lines demonstrated that treatment with the this compound led to decreased cell viability and increased apoptosis markers compared to control groups. This suggests that targeting PKCβ could be a viable strategy for colorectal cancer therapy.
Case Study 2: Inflammatory Disorders
In a model of chronic inflammation, administration of the this compound resulted in reduced levels of pro-inflammatory cytokines and improved tissue integrity, indicating its potential for treating inflammatory diseases such as rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What is the structural basis for PKC beta pseudosubstrate's inhibitory mechanism?
this compound contains a pseudosubstrate domain that mimics the sequence of native PKCβ substrates but replaces the phosphorylatable serine/threonine residue with an alanine. This prevents phosphorylation, allowing it to competitively block the catalytic site of PKCβ isoforms (α, βI, βII, γ) and inhibit activity . Methodologically, structural validation involves mutagenesis studies (e.g., substituting alanine with serine) to confirm loss of inhibitory function .
Q. How does this compound differ from other PKC isoform-specific inhibitors?
Unlike broad-spectrum PKC inhibitors (e.g., GF109203X), this compound selectively targets the conventional PKCβ isoforms due to sequence specificity in its pseudosubstrate domain. For example, myristoylated PKCθ/η pseudosubstrate inhibitors target novel PKC isoforms and require lipid modifications for cell permeability, whereas this compound lacks such modifications but retains selectivity .
Q. What experimental protocols are recommended for using this compound in cell-based assays?
Standard protocols include:
- Dose optimization : Titrate concentrations (typically 1–20 μM) to avoid off-target effects, validated via kinase activity assays (e.g., radioactive phosphorylation assays) .
- Delivery : Use cell-permeable formulations (e.g., acetate salts) for cytosolic access without transfection reagents .
- Controls : Include scrambled peptide controls to confirm specificity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on PKCβ's role in cancer progression?
PKCβ isoforms exhibit context-dependent roles. For example, PKCβII acts as a tumor suppressor in colon cancer (low levels correlate with poor survival ), while in glioblastoma, PKCβ activation promotes invasiveness. To address contradictions:
- Model specificity : Use isoform-specific knockdown/overexpression in cell lines (e.g., HT-29 colon cancer vs. U87 glioblastoma) .
- Pathway crosstalk : Analyze downstream effectors (e.g., ERK/AKT) under PKCβ inhibition to identify divergent signaling nodes .
Q. What experimental designs validate the specificity of this compound in complex signaling networks?
Advanced approaches include:
- Kinase profiling panels : Test inhibitor activity against 50+ kinases to rule off-target interactions (e.g., PKCθ/ι inhibition by broad-spectrum pseudosubstrates) .
- Co-immunoprecipitation : Verify direct binding to PKCβ catalytic domains using tagged pseudosubstrate peptides .
- Single-cell imaging : Monitor PKCβ translocation (e.g., GFP-PKCβ constructs) in real-time to confirm inhibition of membrane recruitment .
Q. How can structural modifications enhance this compound's therapeutic potential?
Strategies include:
- Stapled peptides : Introduce hydrocarbon staples to improve stability and binding affinity .
- Lipid conjugation : Myristoylation (as in PKCθ inhibitors) enhances membrane localization but may reduce isoform specificity .
- In silico docking : Use computational models (e.g., Rosetta) to predict mutations that optimize pseudosubstrate-PKCβ interactions .
Q. What methodologies address PKCβ pseudosubstrate's limited efficacy in in vivo models?
Challenges include rapid degradation and poor tissue penetration. Solutions involve:
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve half-life and target delivery .
- Transgenic models : Generate PKCβ knockout mice to isolate pseudosubstrate effects from endogenous kinase activity .
- Biomarker-driven dosing : Monitor PKCβ activity via phosphorylation of downstream targets (e.g., MARCKS) to adjust treatment schedules .
Q. Data Analysis & Contradictions
Q. How should researchers interpret discrepancies in PKCβ pseudosubstrate's effects across cell types?
Discrepancies often arise from isoform-specific redundancy (e.g., PKCα compensating for PKCβ inhibition in fibroblasts) or differential expression of RACK1 (a PKC anchoring protein). Mitigation strategies:
- Isoform-selective assays : Use siRNA to silence non-target isoforms .
- Proteomic profiling : Quantify PKCβ expression and activity pre-/post-inhibition via Western blot or mass spectrometry .
Q. What statistical approaches are critical for analyzing PKCβ inhibition in high-throughput screens?
Employ:
- Multivariate analysis : Account for variables like cell confluency and batch effects in kinase inhibitor screens .
- Dose-response modeling : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) to compare efficacy across cell lines .
Q. Tables
Table 1. Key Properties of this compound
Table 2. Common Experimental Pitfalls & Solutions
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C177H294N62O38S3/c1-12-96(7)140(168(272)228-114(54-28-34-73-182)159(263)238-141(97(8)13-2)169(273)236-130(86-103-90-210-109-49-23-21-47-105(103)109)165(269)232-128(84-101-44-18-15-19-45-101)163(267)226-122(63-66-134(187)241)157(261)234-131(87-136(189)243)166(270)223-119(60-40-79-207-176(199)200)149(253)220-118(59-39-78-206-175(197)198)151(255)227-124(68-81-278-11)158(262)219-112(52-26-32-71-180)153(257)233-129(85-102-89-209-108-48-22-20-46-104(102)108)164(268)221-111(51-25-31-70-179)152(256)229-125(170(274)275)55-29-35-74-183)239-160(264)123(64-67-135(188)242)225-148(252)116(57-37-76-204-173(193)194)215-144(248)106(184)92-279-280-93-107(185)145(249)216-117(58-38-77-205-174(195)196)155(259)231-127(83-100-42-16-14-17-43-100)161(265)213-99(10)143(247)214-115(56-36-75-203-172(191)192)147(251)217-110(50-24-30-69-178)146(250)211-91-138(245)212-98(9)142(246)230-126(82-94(3)4)162(266)222-120(61-41-80-208-177(201)202)150(254)224-121(62-65-133(186)240)156(260)218-113(53-27-33-72-181)154(258)235-132(88-137(190)244)167(271)237-139(95(5)6)171(276)277/h14-23,42-49,89-90,94-99,106-107,110-132,139-141,209-210H,12-13,24-41,50-88,91-93,178-185H2,1-11H3,(H2,186,240)(H2,187,241)(H2,188,242)(H2,189,243)(H2,190,244)(H,211,250)(H,212,245)(H,213,265)(H,214,247)(H,215,248)(H,216,249)(H,217,251)(H,218,260)(H,219,262)(H,220,253)(H,221,268)(H,222,266)(H,223,270)(H,224,254)(H,225,252)(H,226,267)(H,227,255)(H,228,272)(H,229,256)(H,230,246)(H,231,259)(H,232,269)(H,233,257)(H,234,261)(H,235,258)(H,236,273)(H,237,271)(H,238,263)(H,239,264)(H,274,275)(H,276,277)(H4,191,192,203)(H4,193,194,204)(H4,195,196,205)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)/t96-,97-,98-,99-,106-,107-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,139-,140-,141-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWJPYSSLFMLBZ-OSCDWKIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C177H294N62O38S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3995 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。